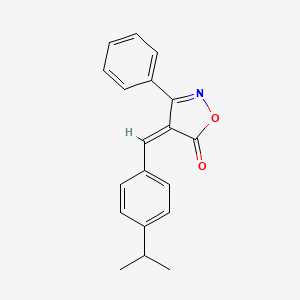

4-(4-isopropylbenzylidene)-3-phenyl-5(4H)-isoxazolone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Isoxazolone derivatives are synthesized through various methods, including palladium-catalyzed insertion reactions and multicomponent synthesis techniques. For example, a palladium-catalyzed insert reaction of isocyanides to 3-arylisoxazol-5(4H)-ones has been reported for constructing 4-aminomethylidene isoxazolone derivatives, showcasing a novel protocol for their synthesis (Zhu et al., 2019). Additionally, continuous flow photochemical synthesis offers a modern approach, enabling the creation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones under mild conditions (Sampaio et al., 2023).

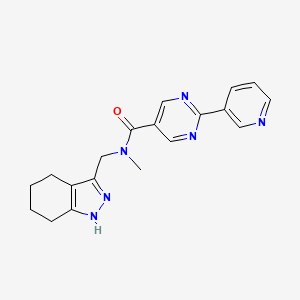

Molecular Structure Analysis

Crystallographic and theoretical studies provide insights into the molecular structures of isoxazolone derivatives. Investigations into arylidene-isoxazolone compounds have utilized X-ray diffraction and density functional theory (DFT) to detail their configurations and molecular geometries (Brancatelli et al., 2011).

Chemical Reactions and Properties

Isoxazolone derivatives participate in various chemical reactions, highlighting their versatility. For instance, they can undergo Rh(III)-catalyzed regioselective annulations, expanding their application scope in organic synthesis (Wang et al., 2021). Another study demonstrated their engagement in three-component syntheses with maleimides or maleic ester, producing 3,4-dihydroisoquinoline derivatives (Wan et al., 2020).

Physical Properties Analysis

Isoxazolone derivatives are characterized by diverse physical properties, which are influenced by their molecular structures. For instance, the crystal and molecular structure investigations reveal the conformational preferences and packing arrangements in the solid state, which can impact their physical properties (Kimura, 1986).

Chemical Properties Analysis

The chemical properties of isoxazolone derivatives are defined by their reactivity and stability. Research into their synthesis and antimicrobial activity showcases their potential in pharmaceutical applications (Lavanya et al., 2014). Additionally, the antioxidant evaluation of 4-arylmethylideneisoxazol-5(4H)-ones highlights their biological significance and chemical reactivity (Laroum et al., 2019).

Propriétés

IUPAC Name |

(4Z)-3-phenyl-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-13(2)15-10-8-14(9-11-15)12-17-18(20-22-19(17)21)16-6-4-3-5-7-16/h3-13H,1-2H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIWLILKQZBGDQ-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-3-Phenyl-4-{[4-(propan-2-YL)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-furyl)-2-methylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5598928.png)

![N-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide](/img/structure/B5598936.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol](/img/structure/B5598964.png)

![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5598967.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B5598974.png)

![1-[(1,3-benzodioxol-5-ylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5598976.png)

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)

![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)